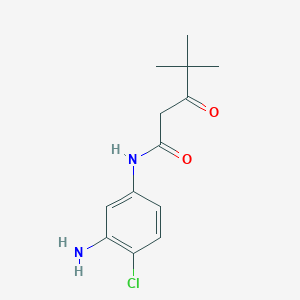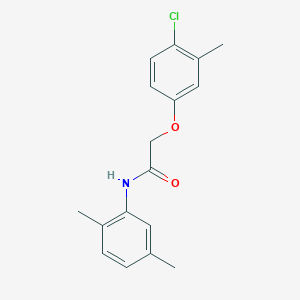
3-methyl-1,3-benzothiazol-2(3H)-one cycloheptylidenehydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-1,3-benzothiazol-2(3H)-one cycloheptylidenehydrazone (MBTH-CHH) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MBTH-CHH is a complex organic compound that is synthesized using a specific method.
Mécanisme D'action
The mechanism of action of 3-methyl-1,3-benzothiazol-2(3H)-one cycloheptylidenehydrazone is not fully understood, but it is believed to act as a free radical scavenger. The compound has been found to inhibit the formation of reactive oxygen species, which are responsible for oxidative stress and damage to cells. This compound has also been found to exhibit antimicrobial activity by disrupting the cell membrane of microorganisms.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to reduce oxidative stress and inflammation, leading to improved cellular function. This compound has also been found to exhibit antitumor activity, making it a potential candidate for cancer treatment. Additionally, the compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
3-methyl-1,3-benzothiazol-2(3H)-one cycloheptylidenehydrazone has several advantages for use in lab experiments. The compound is stable and can be easily synthesized using a specific method. This compound is also readily available and relatively inexpensive compared to other compounds with similar properties. However, the use of this compound in lab experiments has some limitations. The compound is toxic in high concentrations and requires careful handling. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-methyl-1,3-benzothiazol-2(3H)-one cycloheptylidenehydrazone. One potential direction is the development of new materials using the compound. This compound has been shown to exhibit excellent antioxidant and antimicrobial properties, making it an ideal candidate for use in the development of new materials, such as polymers and coatings. Another potential direction is the study of the compound's potential use in the treatment of neurodegenerative diseases. This compound has been shown to exhibit antitumor activity and may have potential applications in the treatment of other diseases. Further research is needed to fully understand the compound's mechanism of action and potential applications in various fields.
Conclusion:
This compound is a complex organic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is synthesized using a specific method and has been extensively studied for its potential applications in the food and pharmaceutical industries. This compound has been found to exhibit excellent antioxidant and antimicrobial properties, making it an ideal candidate for use in the development of new materials. The compound has also been studied for its potential use in the treatment of cancer and neurodegenerative diseases. Further research is needed to fully understand the compound's mechanism of action and potential applications in various fields.
Méthodes De Synthèse
The synthesis of 3-methyl-1,3-benzothiazol-2(3H)-one cycloheptylidenehydrazone involves a series of chemical reactions that require specific reagents and conditions. The process starts with the reaction of 3-methyl-2-benzothiazolinone hydrazone with cycloheptanone in the presence of acetic acid. The resulting product is then treated with sulfuric acid, which leads to the formation of this compound. The synthesis process of this compound is complex and requires skilled personnel to carry out the reactions.
Applications De Recherche Scientifique
3-methyl-1,3-benzothiazol-2(3H)-one cycloheptylidenehydrazone has been extensively studied for its potential applications in various fields of scientific research. The compound has been found to exhibit excellent antioxidant and antimicrobial properties, making it an ideal candidate for use in the food industry. This compound has also been used in the pharmaceutical industry for its potential applications in the treatment of cancer and other diseases. Additionally, the compound has been studied for its potential use in the development of new materials, such as polymers and coatings.
Propriétés
IUPAC Name |
(Z)-N-(cycloheptylideneamino)-3-methyl-1,3-benzothiazol-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3S/c1-18-13-10-6-7-11-14(13)19-15(18)17-16-12-8-4-2-3-5-9-12/h6-7,10-11H,2-5,8-9H2,1H3/b17-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEMSERGCVPALA-ICFOKQHNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NN=C3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C2=CC=CC=C2S/C1=N\N=C3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[2-ethoxy-4-(2-nitrovinyl)phenoxy]methyl}naphthalene](/img/structure/B5776111.png)

![2-(5-chloro-2-methoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5776113.png)



![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]nicotinamide](/img/structure/B5776151.png)


![methyl 3-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)-4-methylbenzoate](/img/structure/B5776169.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]acetamide](/img/structure/B5776176.png)
![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5776202.png)

